molecular formula C23H29N5O B5408174 [2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5408174
M. Wt: 391.5 g/mol
InChI Key: BCCPYQNFJFGRIY-UHFFFAOYSA-N
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Description

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone apart is its unique combination of a pyrazole and piperidine ring, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-16(2)13-19-14-21(27(3)26-19)23(29)28-11-9-18(10-12-28)22-20(15-24-25-22)17-7-5-4-6-8-17/h4-8,14-16,18H,9-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCPYQNFJFGRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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